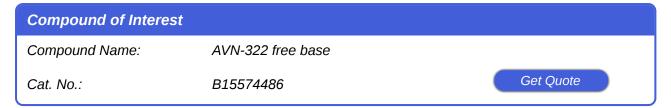


Preclinical Data on AVN-322 Free Base: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical data on AVN-322, a selective serotonin 6 (5-HT6) receptor antagonist. The information is compiled from publicly available scientific literature, including abstracts and review articles.

Core Compound Information

AVN-322 is a novel, potent, and highly selective antagonist of the 5-HT6 receptor, developed by Avineuro Pharmaceuticals.[1][2] It has been investigated for its potential therapeutic utility in neurological and psychiatric disorders, particularly Alzheimer's disease and schizophrenia, where cognitive impairment is a key symptom.[1][2] The preclinical development of AVN-322 has demonstrated its potential as a cognitive enhancer.[3]

Quantitative Data Summary

While the full, detailed quantitative data from the primary preclinical studies are not publicly available, the following tables summarize the key findings as described in abstracts and review articles.

Table 1: In Vitro Pharmacology of AVN-322



Parameter	Finding	Source
Target Receptor	Serotonin 6 (5-HT6) Receptor	[1][2]
Binding Affinity (Ki)	Medium picomolar range	[3]
Selectivity	High selectivity over other receptors	[1]

Table 2: In Vivo Pharmacokinetics of AVN-322

Parameter	Species	Finding	Source
Bioavailability	Animal Models	High oral bioavailability	[3]
Blood-Brain Barrier Penetration	Animal Models	Favorable	[3]

Table 3: In Vivo Efficacy in Animal Models of Cognitive Impairment

Model	Effect of AVN-322	Source
Scopolamine-Induced Cognitive Dysfunction	Significantly restored cognitive function	[2]
MK-801-Induced Cognitive Dysfunction	Significantly restored cognitive function	[2]

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in the preclinical evaluation of AVN-322, based on standard pharmacological practices for these models.

- 1. Scopolamine-Induced Cognitive Dysfunction Model
- Objective: To evaluate the ability of AVN-322 to reverse cholinergic deficit-induced memory impairment.



- Animal Model: Typically, male Wistar rats or C57BL/6 mice are used.
- Procedure:
 - Animals are habituated to the testing environment (e.g., Morris water maze, passive avoidance chamber).
 - A baseline cognitive performance is often established.
 - Scopolamine, a muscarinic receptor antagonist, is administered systemically (e.g., 0.5-1 mg/kg, intraperitoneally) to induce a transient cognitive deficit.
 - AVN-322 (at various doses) or vehicle is administered prior to the scopolamine challenge.
 - Cognitive performance is assessed using tasks that measure learning and memory, such as the Morris water maze (spatial learning and memory) or passive avoidance test (longterm memory).
- · Key Parameters Measured:
 - Morris Water Maze: Escape latency, path length to find the hidden platform.
 - Passive Avoidance: Latency to enter the dark compartment where an aversive stimulus was previously received.
- 2. MK-801-Induced Cognitive Dysfunction Model
- Objective: To assess the efficacy of AVN-322 in reversing cognitive deficits induced by glutamatergic hypofunction, which is relevant to schizophrenia.
- Animal Model: Rodents, such as Sprague-Dawley rats or Swiss Webster mice.
- Procedure:
 - Animals are acclimated to the testing apparatus (e.g., T-maze, novel object recognition arena).

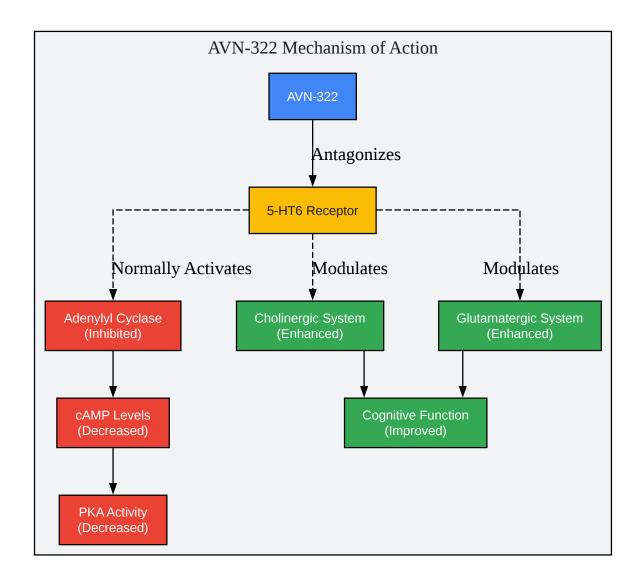


- MK-801 (dizocilpine), a non-competitive NMDA receptor antagonist, is administered (e.g.,
 0.1-0.2 mg/kg, subcutaneously or intraperitoneally) to induce cognitive impairment.
- AVN-322 (at various doses) or vehicle is administered before the MK-801 injection.
- Cognitive function is evaluated using tasks such as the T-maze (spatial working memory),
 novel object recognition (recognition memory), or the attentional set-shifting task.
- · Key Parameters Measured:
 - T-Maze: Percentage of spontaneous alternations.
 - Novel Object Recognition: Discrimination index between the novel and familiar object.

Visualizations: Signaling Pathways and Experimental Workflows

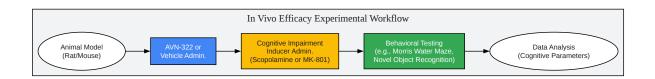
Below are diagrams created using the DOT language to visualize the proposed signaling pathway of AVN-322 and the general workflow of the preclinical in vivo experiments.





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Caption: Proposed signaling pathway for AVN-322 as a 5-HT6 receptor antagonist.



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Caption: General experimental workflow for in vivo efficacy studies of AVN-322.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available preclinical data. The full proprietary dataset for AVN-322 is not disclosed herein. For complete and detailed information, direct consultation of the primary scientific publications and communications from Avineuro Pharmaceuticals is recommended.

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